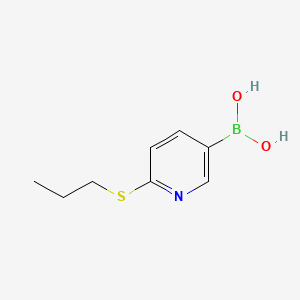

(6-(Propylthio)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-propylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGUNOWBUOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681635 | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-97-7 | |

| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

safety and handling of (6-(Propylthio)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Safety and Handling of (6-(Propylthio)pyridin-3-yl)boronic acid

Introduction: Navigating the Nuances of a Modern Reagent

This compound is a heterocyclic organoboron compound increasingly utilized by researchers in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring, a boronic acid moiety, and a propylthio group, makes it a valuable building block for synthesizing complex molecules, primarily through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, these same structural features introduce specific handling, stability, and safety challenges that demand a nuanced understanding beyond generic laboratory protocols.

This guide, intended for chemists and drug development professionals, provides an in-depth analysis of the safety and handling protocols for this compound. Moving beyond a simple checklist, we will explore the chemical causality behind its specific hazards, instability pathways, and the rationale for recommended procedures. Our objective is to equip the practicing scientist with the expert knowledge required to handle this reagent safely, ensure experimental integrity, and mitigate risks effectively.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 2-(Propylthio)pyridine-5-boronic acid | [4] |

| CAS Number | 1256345-97-7 | [3][4] |

| Molecular Formula | C₈H₁₂BNO₂S | [3][4] |

| Molecular Weight | 197.06 g/mol | [3] |

| Appearance | Typically an off-white to white solid powder. | Inferred from typical boronic acids |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely published, a robust hazard assessment can be constructed by analyzing its constituent functional groups: the boronic acid, the pyridine ring, and the propylthio group. The following classifications are based on data from analogous compounds.[5][6][7]

| Hazard Class | GHS Classification | Rationale and Precautionary Statements |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. P264, P270: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation.[7][8] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation.[5][7] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[7][9] P261, P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Long-Term Toxicity | Potential Reproductive Hazard | High-dose exposure to boron compounds has been shown to affect male reproductive organs in animal studies.[10][11][12] While typical laboratory handling is unlikely to pose such risks, this underscores the importance of minimizing exposure. |

Section 3: Stability and Reactivity Profile: The "Why" Behind the Hazard

Understanding the chemical stability of this compound is critical for its effective use and safe handling. Its reactivity is dominated by the boronic acid moiety, which is susceptible to degradation.

Protodeboronation: The Unwanted Side Reaction

Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13] This is a frequent and problematic side reaction in cross-coupling chemistry, leading to reduced yield and the formation of undesired byproducts.[13]

-

Causality: For basic heteroaromatic boronic acids, such as those containing a pyridine ring, this process can be particularly rapid. The pyridine nitrogen can be protonated, and the molecule can form a zwitterionic species, which may facilitate a unimolecular fragmentation of the C-B bond.[13][14] The reaction is often catalyzed by acid or base and is highly dependent on the reaction pH and the presence of water.[13]

-

Mitigation: To suppress protodeboronation, it is crucial to use anhydrous solvents, run reactions under an inert atmosphere (to exclude moisture), and carefully select catalysts and reaction conditions that favor the desired cross-coupling over this degradation pathway.[13] The use of boronic esters, such as the pinacol ester, is a common strategy to increase stability and slowly release the active boronic acid under reaction conditions.[13][15]

Oxidative Deboronation

In addition to protonolysis, the C-B bond can be cleaved via oxidation. This process can be mediated by reactive oxygen species (ROS) and certain cytochrome P450 enzymes in biological systems, representing a potential metabolic deactivation pathway for boronic acid-containing drugs.[16][17] In the lab, strong oxidizing agents can also lead to this degradation.

Thermal Decomposition and Incompatibilities

-

Hazardous Decomposition: As an organosulfur compound, upon combustion or strong heating, this compound may release toxic and flammable gases, including sulfur oxides (SOx), hydrogen sulfide (H₂S), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[18][19]

-

Incompatible Materials: The compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions and degradation.[19][20][21]

Section 4: Standard Operating Procedures (SOPs)

Adherence to rigorous, well-defined protocols is essential for safety and experimental reproducibility.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][22]

-

Personal Protective Equipment: The minimum required PPE is detailed below.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact and irritation. Proper glove removal technique must be used to avoid contaminating hands. |

| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[20][22] |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills and contamination.[22] |

| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved particulate respirator may be necessary for large spills or if engineering controls fail.[19] |

Protocol: Receipt and Storage

-

Verification: Upon receipt, verify the container label matches the order information.

-

Inspection: Inspect the container for any damage or leaks.

-

Storage: Store the container in a designated, well-ventilated, refrigerated location at 2-8°C .[3] The storage area should be separate from incompatible materials.

-

Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glovebox antechamber to protect it from moisture.

Protocol: Weighing and Handling (Solid)

This workflow is designed to minimize dust generation and exposure.

Example Workflow: Use in a Suzuki-Miyaura Coupling Reaction

This protocol illustrates the integration of safety measures within a common synthetic application.

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet.

-

Inert Atmosphere: Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent moisture from initiating protodeboronation.[13]

-

Reagent Addition: Under a positive flow of inert gas, add the aryl halide, palladium catalyst, ligand, and base.

-

Boronic Acid Addition: Weigh this compound using the protocol in Section 4.3 and add it to the flask.

-

Solvent Addition: Add anhydrous solvent via cannula or syringe.

-

Reaction: Heat the reaction to the desired temperature and monitor its progress.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench it, typically by adding water or a saturated ammonium chloride solution. Perform this step in the fume hood.

-

Workup & Purification: Proceed with standard liquid-liquid extraction and purification (e.g., column chromatography). Handle all waste streams as hazardous.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial.

-

Spill Cleanup: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), sweep up using non-sparking tools, and place in a sealed, labeled container for hazardous waste disposal.[18][19] Ventilate the area well. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[20]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20][21]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms develop or persist.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[22] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like sulfur oxides.[18]

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[5][23]

-

Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Disposal must be handled through your institution's EHS department or a licensed hazardous waste disposal company.[23] Do not dispose of this material down the drain.[24] While neutralization and dilution may be permissible for small amounts of pure, simple boric acid in some jurisdictions, it is not appropriate for this functionalized organoboron compound due to its other hazardous characteristics.[23][24]

References

-

How To Safely Dispose of Boric Acid. Lab Alley. [Link]

-

How to Dispose of Boric Acid Safely? A Technical Guide for Industrial and Commercial Users. Zhongbo (Shandong) Chemical Technology Co., Ltd. [Link]

-

Pyridine-4-boronic acid - SAFETY DATA SHEET. Oakwood Products. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Disposal Of Boric Acid. Sciencing. [Link]

-

Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]

-

Materials Safety Data Sheet NHS-PEG-Pyridineboronic acid. Nanocs. [Link]

-

Hazardous Materials Disposal Guide. Nipissing University. [Link]

-

Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed. [Link]

-

Sulfur SAFETY DATA SHEET. ESPI Metals. [Link]

-

TIGER 90CR®Organic Sulphur Safety Data Sheet. Kirby Agri. [Link]

-

Safety Data Sheet: Sulphur. Carl ROTH. [Link]

-

(6-(p-Tolyloxy)pyridin-3-yl)boronic acid. PubChem. [Link]

-

Handling Sulphur (Bulletin CH044). OHS Resource Portal. [Link]

-

A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC - NIH. [Link]

-

6-(Propylthio)pyridine-3-boronic acid. ChemWhat. [Link]

-

Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]

-

Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed. [Link]

-

Boron | Public Health Statement. ATSDR - CDC. [Link]

-

Boron | ToxFAQs™. ATSDR - CDC. [Link]

-

PUBLIC HEALTH STATEMENT for Boron. NCBI Bookshelf. [Link]

-

Protodeboronations. Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1256345-97-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 6-(Methylthio)pyridine-3-boronic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Boron | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 11. Boron | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 12. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protodeboronation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfur - ESPI Metals [espimetals.com]

- 19. nj.gov [nj.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. How to Dispose of Boric Acid Safely? - Zhongbo (Shandong) Chemical Technology Co., Ltd [zhongpengcn.com]

- 24. laballey.com [laballey.com]

molecular weight of (6-(Propylthio)pyridin-3-yl)boronic acid

An In-depth Technical Guide to (6-(Propylthio)pyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic organoboron compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its fundamental properties, established synthesis protocols, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical and Structural Characteristics

This compound is a stable, solid-state compound at room temperature. Its structure incorporates a pyridine ring, a versatile heterocycle in medicinal chemistry, functionalized with a propylthio group and a boronic acid moiety. The boronic acid group is the key functional handle for its primary application in carbon-carbon bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 197.06 g/mol | [1][2] |

| Molecular Formula | C₈H₁₂BNO₂S | [1][2] |

| CAS Number | 1256345-97-7 | [1][2][3] |

| Appearance | Typically a solid (powder/crystalline) | [4] |

| Storage Conditions | Sealed in a dry environment, refrigerated (2-8°C) | [2][5] |

| SMILES Code | CCCSC1=CC=C(B(O)O)C=N1 | [2] |

The presence of the electron-deficient boron atom confers Lewis acidity to the molecule, a property that is central to its reactivity. Boronic acids are known for their relative stability, ease of handling, and low toxicity compared to other organometallic reagents, making them highly valuable in both academic and industrial research.[6][7]

Synthesis of Heterocyclic Boronic Acids

The synthesis of aryl and heteroaryl boronic acids is a well-established field in organic chemistry. A common and effective strategy involves the reaction of an organometallic intermediate, generated from a corresponding halide, with a borate ester.[8] This approach offers high yields and tolerates a wide range of functional groups.

A general workflow for synthesizing this compound would start from 3-bromo-6-(propylthio)pyridine. This precursor undergoes a lithium-halogen exchange at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate to form a boronic ester. Subsequent acidic hydrolysis yields the final boronic acid product.[9]

Caption: General workflow for the synthesis of the target boronic acid.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

-

Rationale: This protocol leverages the rapid lithium-halogen exchange reaction, which is often faster than competing side reactions, especially at low temperatures. The choice of triisopropyl borate as the boron source is common due to its commercial availability and reactivity. The final acidic workup is crucial to hydrolyze the boronic ester to the desired boronic acid.[9]

-

Reaction Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with 3-bromo-6-(propylthio)pyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again ensuring the temperature remains below -70°C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78°C, the reaction mixture is allowed to warm slowly to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours until the boronic ester is fully hydrolyzed.

-

Extraction and Isolation: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a pH of approximately 7.5 with a saturated sodium bicarbonate solution, which may cause the product to precipitate. The product can be collected by filtration or extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[10] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[6][10] Its significance in drug discovery is immense due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7][11]

The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the Pd(0) catalyst and releasing the final product (R¹-R²).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol outlines a typical Suzuki coupling using the title compound with an aryl bromide. The choice of a palladium acetate/phosphine ligand system is a common and effective catalyst. A base like potassium carbonate is essential for the transmetalation step, and a solvent mixture of dioxane and water facilitates the dissolution of both organic and inorganic reagents.[9]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and a phosphine ligand such as triphenylphosphine (PPh₃, 4-10 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using several vacuum/nitrogen back-fill cycles.

-

Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

Boronic acids are not just synthetic intermediates; they are recognized as important pharmacophores. The boron atom can form reversible covalent bonds with diols, a feature exploited in sensors for carbohydrates and in the design of enzyme inhibitors.[8][12] Several boron-containing drugs have been approved for clinical use, including Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][13]

This compound serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications.[13]

-

Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. It can act as a hydrogen bond acceptor and participate in various biological interactions.

-

Thioether Linkage: The propylthio group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.[11]

-

Synthetic Handle: The boronic acid moiety allows for the strategic introduction of this entire substituted pyridine fragment into a larger lead molecule via Suzuki coupling, enabling rapid exploration of the structure-activity relationship (SAR).

Safety, Handling, and Storage

Proper handling and storage are critical when working with any chemical reagent. While boronic acids are generally less hazardous than many organometallics, appropriate precautions must be taken.

Table 2: Hazard Identification and Handling

| Hazard Category | Classification | Precautionary Measures | Source(s) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [14][15] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Wear eye/face protection (safety goggles). Rinse cautiously with water if contact occurs. | [14][15] |

| Inhalation | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. | [14][15] |

| Ingestion | May be harmful if swallowed | Do not eat, drink, or smoke when using this product. | [14] |

-

Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. For long-term stability, refrigeration (2-8°C) is recommended.[2] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound, with a molecular weight of 197.06 g/mol , is a highly valuable and versatile reagent for the scientific community. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which provides a powerful tool for constructing complex molecular architectures. For professionals in drug development, this compound represents a key building block for introducing a functionalized heterocyclic moiety, enabling the synthesis of novel chemical entities for therapeutic evaluation. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible application in the laboratory.

References

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]

-

Borates Today. Boron Suzuki Coupling. (2021). Available from: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

ChemWhat. 6-(Propylthio)pyridine-3-boronic acid CAS#: 1256345-97-7. Available from: [Link]

-

Chan, D. T., & Li, B. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(8), 1046. Available from: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3045. Available from: [Link]

-

PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. National Center for Biotechnology Information. Available from: [Link]

-

Matrix Fine Chemicals. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6. Available from: [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. Available from: [Link]

-

Lescot, C., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5433. Available from: [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. Available from: [Link]

-

Brooks, W. H., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. Available from: [Link]

-

ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 1256345-97-7|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boron Suzuki Coupling | Borates Today [borates.today]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note & Protocol: Optimized Suzuki-Miyaura Coupling of (6-(Propylthio)pyridin-3-yl)boronic acid with Aryl Halides

Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a privileged structure. The synthesis of 3,6-disubstituted pyridines, particularly those bearing biaryl motifs, is a critical step in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the necessary carbon-carbon bonds to create these structures.[1]

This guide focuses on a specific, high-value building block: (6-(Propylthio)pyridin-3-yl)boronic acid . While immensely useful, this substrate presents a dual challenge for palladium-catalyzed cross-coupling:

-

Pyridine-Induced Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.[2][3][4]

-

Thioether-Induced Catalyst Poisoning: The soft sulfur atom of the propylthio group has a high affinity for soft metals like palladium. This can lead to strong, often irreversible binding that poisons and deactivates the catalyst, resulting in low or no product yield.[3][5][6][7]

This application note provides a comprehensive framework for overcoming these challenges. We will delve into the mechanistic considerations, present a systematic guide to reaction optimization, and provide robust, field-proven protocols to enable successful and reproducible coupling of this compound with a range of aryl halides.

Mechanistic Considerations: Navigating the Challenges

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9][10] However, the specific structure of our substrate introduces potential off-cycle deactivation pathways that must be mitigated.

Caption: The Suzuki-Miyaura catalytic cycle and key deactivation pathways.

The key to success is selecting reaction conditions—primarily the ligand—that favor the productive catalytic cycle over the deactivation pathways. Bulky, electron-rich ligands are essential. They create a sterically hindered environment around the palladium atom that physically obstructs the approach of the sulfur and nitrogen atoms, while simultaneously promoting the desired oxidative addition and reductive elimination steps.[5][11]

Guide to Reaction Parameter Optimization

A systematic approach to optimizing the reaction conditions is critical. The following parameters are the most influential and should be considered primary variables for screening.

The Critical Choice: Palladium Precatalyst & Ligand System

This is the single most important factor for this substrate class. Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the poisoning effects described. Modern catalyst systems employing bulky, electron-rich phosphine ligands are required.

-

Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ or Pd-PEPPSI complexes are often robust and convenient. Pd(0) sources like Pd₂(dba)₃ are also excellent choices.

-

Ligand Selection: The ligand's job is to protect the palladium center and facilitate catalysis. Buchwald-type biaryl phosphine ligands are the industry standard for such challenging couplings.[5][12]

-

Recommended Starting Ligands:

-

Base Selection

The base activates the boronic acid for the transmetalation step.[13] Its strength and solubility can significantly impact the reaction rate and profile.

-

Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice. Typically used as a 2M aqueous solution. A good first choice for initial screens.[12]

-

Potassium Phosphate (K₃PO₄): A stronger base, often used under anhydrous conditions. It can be particularly effective if protodeboronation (hydrolysis of the C-B bond) is a suspected side reaction.[12]

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often succeeding where others fail in difficult couplings.

Solvent System

The solvent must solubilize all components at the reaction temperature. Aprotic polar solvents, often with water, are standard.

-

1,4-Dioxane / Water: A very common and effective mixture (e.g., 4:1 or 5:1 v/v).

-

Toluene / Water: Another excellent choice, particularly for higher-temperature reactions.

-

Tetrahydrofuran (THF) / Water: Suitable for lower to moderate temperature reactions.[10]

Temperature and Reaction Time

These reactions typically require heating to overcome activation barriers.

-

Temperature: A starting point of 80-100 °C is recommended.[2][4]

-

Reaction Time: Monitor by TLC or LC-MS. Typical times range from 2 to 24 hours. Microwave irradiation can dramatically reduce reaction times to 30-60 minutes.[9][14]

Table 1: Recommended Starting Conditions for Method Scouting

| Parameter | Condition 1 (General Purpose) | Condition 2 (Anhydrous/Robust) |

| Aryl Halide | 1.0 equiv | 1.0 equiv |

| Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |

| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) |

| Ligand | SPhos (2-4 mol%) | XPhos (2-4 mol%) |

| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene (anhydrous) |

| Temperature | 100 °C | 110 °C |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE). Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.[12]

General Protocol for Suzuki-Miyaura Coupling

Caption: Experimental workflow for reaction setup and execution.

-

Vessel Preparation: To a clean, dry microwave vial or reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.20 mmol), this compound (1.2 equiv, 0.24 mmol), and the chosen base (e.g., K₂CO₃, 3.0 equiv, 0.60 mmol).

-

Catalyst Addition: In a nitrogen-filled glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv Pd, 0.002 mmol) and the phosphine ligand (e.g., SPhos, 0.02 equiv, 0.004 mmol).

-

Solvent Addition & Degassing: Add the solvent system (e.g., 1.0 mL of 4:1 Dioxane/H₂O). Seal the vial with a septum cap. Thoroughly degas the mixture by sparging with nitrogen or argon for 10-15 minutes.

-

Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the intended duration.

-

Monitoring: After the specified time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to determine conversion.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst Poisoning/Deactivation: The thioether or pyridine has deactivated the catalyst.[3][5] | • Increase catalyst/ligand loading (e.g., to 3-5 mol% Pd).• Switch to a bulkier, more robust ligand (e.g., if SPhos fails, try XPhos or cataCXium A).[5]• Ensure thorough degassing; oxygen can degrade the catalyst.[12] |

| 2. Ineffective Base/Transmetalation: The boronic acid is not being activated properly. | • Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).• Ensure the base is of high quality and dry if using anhydrous conditions. | |

| Protodeboronation | 1. Harsh Conditions: The C-B bond is being cleaved by water/protons before coupling can occur.[2][12] | • Switch to anhydrous conditions with K₃PO₄.• Use a milder base like potassium fluoride (KF).[15]• Consider converting the boronic acid to its more stable pinacol boronate ester.[16][17] |

| Aryl Halide Homocoupling | 1. Catalyst Degradation: Formation of palladium nanoparticles or presence of oxygen. | • Improve degassing procedure.• Use a fresh bottle of palladium precatalyst. Some Pd sources degrade on storage.[12] |

| Reaction Stalls | 1. Catalyst Lifetime: The catalyst has a limited number of turnovers before deactivating. | • A second charge of catalyst/ligand midway through the reaction can sometimes push it to completion. |

References

- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.). Google Books.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Laboratory.

- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.

- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (n.d.). BenchChem.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Publishing.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.

- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.

- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.

- Chiral Sulfur Ligands for Asymmetric Catalysis. (n.d.). Chemical Reviews - ACS Publications.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs.

- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers... (n.d.). New Journal of Chemistry (RSC Publishing).

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed.

- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC - NIH.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2025). ResearchGate.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace.

- Suzuki Coupling. (2020). YouTube.

- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.

- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.). Organic Letters - ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. Yoneda Labs [yonedalabs.com]

catalytic systems for reactions involving (6-(Propylthio)pyridin-3-yl)boronic acid

An Application Guide to Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions Involving (6-(Propylthio)pyridin-3-yl)boronic acid

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex biaryl and heteroaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Boronic acids are critical precursors in these transformations due to their stability, low toxicity, and high functional group tolerance.[1][2]

This compound (CAS No. 1256345-97-7) has emerged as a particularly valuable building block.[3][4][5] Its structure incorporates three key features:

-

A pyridinyl ring , a common motif in pharmacologically active compounds.

-

A thioether linkage , which can modulate electronic properties and provide a vector for metabolic activity or further functionalization.

-

A boronic acid group , the active component for Suzuki-Miyaura coupling.[2]

However, the electronic properties of the nitrogen-containing pyridine ring can present unique challenges in cross-coupling reactions, such as catalyst inhibition or competing side reactions like protodeboronation.[6][7] Therefore, the rational design of a catalytic system—comprising a palladium source, a supporting ligand, a base, and a solvent—is paramount for achieving high efficiency and yield. This guide provides a detailed examination of these components and presents a robust protocol for the successful application of this compound in Suzuki-Miyaura reactions.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our pyridylboronic acid) with an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[8][9] This cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Define Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"];

// Define Inputs/Outputs ArX [label="Aryl Halide (R¹-X)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="Boronic Acid (R²-B(OH)₂)\n+ Base", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product (R¹-R²)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Layout and Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [label=" ", color="#5F6368"]; PdII_Complex -> Transmetalation [color="#5F6368"]; Boronic -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Biaryl [label="[R²-B(OH)₃]⁻", color="#5F6368"]; PdII_Biaryl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"];

// Style Adjustments {rank=same; ArX; Boronic; Product;} } /dot Figure 1: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active 14-electron Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide), forming a square-planar 16-electron Pd(II) complex.[9][10] This is often the rate-limiting step of the cycle.

-

Transmetalation : This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻).[1] This boronate then transfers its organic group (the pyridyl moiety in our case) to the Pd(II) center, displacing the halide. The precise mechanism of this transfer can vary, but it results in a diorganopalladium(II) intermediate.[10]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Designing an Optimized Catalytic System

Success with a challenging substrate like this compound hinges on the careful selection of each reaction component. The goal is to facilitate the desired catalytic cycle while suppressing unwanted side reactions.

| Component | Example(s) | Function & Rationale |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type Pre-catalysts | These stable compounds serve as sources for the active Pd(0) catalyst. Pd(OAc)₂ (a Pd(II) source) is reduced in situ, while Pd₂(dba)₃ and Pd(PPh₃)₄ are already Pd(0) complexes. The choice depends on air stability, cost, and compatibility with the chosen ligand.[11][12] |

| Ligand | PPh₃, P(tBu)₃, Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically modulate its reactivity. Electron-rich, bulky phosphine ligands often accelerate oxidative addition and reductive elimination, which is crucial for coupling with less reactive halides (e.g., aryl chlorides) and for preventing side reactions with heteroaryl substrates.[6][13][14] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The base is essential for activating the boronic acid by forming the boronate complex, which is necessary for transmetalation.[1] The strength and solubility of the base can significantly impact reaction rates and yields. Inorganic carbonates and phosphates are most common.[15] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, t-AmOH | The solvent system must solubilize all components. Aprotic solvents like dioxane or toluene are common, often with a small amount of water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[16] |

Detailed Application Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide, 4-bromoanisole.

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equiv. | Function |

| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 | Aryl Halide |

| This compound | 197.06 | 236 mg | 1.2 | 1.2 | Boronic Acid |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 | Pd(0) Pre-catalyst |

| SPhos | 410.48 | 16.4 mg | 0.04 | 0.04 | Ligand |

| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 | Base |

| Toluene | - | 5 mL | - | - | Solvent |

| Deionized Water | - | 0.5 mL | - | - | Co-solvent |

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (236 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Causality Note: The boronic acid is used in slight excess to drive the reaction to completion and account for any potential protodeboronation side reactions.

-

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd) and the SPhos ligand (16.4 mg, 0.04 mmol, 4 mol %).

-

Causality Note: Handling the catalyst and ligand under an inert atmosphere is critical as oxygen can oxidize and deactivate the active Pd(0) species. SPhos is a bulky, electron-rich ligand known to be effective for challenging heteroaryl couplings.[13]

-

-

Inerting the System: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with argon or nitrogen. This process removes residual oxygen from the headspace and dissolved in the solids.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

-

Causality Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to prevent the introduction of oxygen into the reaction.

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Causality Note: Higher temperatures are often required to achieve a sufficient rate of oxidative addition. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (solid base, aqueous phase, organic phase).

-

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Troubleshooting Common Issues

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Ineffective base or ligand. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃). |

| Significant Protodeboronation | The boronic acid is reacting with trace water/protons instead of transmetalating. This is common with electron-deficient heteroaryl boronic acids.[7] | 1. Use a rigorously dried solvent and base.2. Use a stronger, non-aqueous base system.3. Consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester) before coupling. |

| Formation of Homocoupled Byproducts | Reductive elimination occurs between two identical coupling partners (e.g., two aryl halide molecules). | 1. Optimize the ligand-to-palladium ratio.2. Ensure the rate of transmetalation is competitive; a stronger base or more active boronate may help. |

| Darkening/Formation of Palladium Black | The palladium catalyst has aggregated and precipitated out of solution, losing its catalytic activity. | 1. The ligand may not be providing sufficient stabilization. Increase ligand loading slightly or switch to a more sterically bulky ligand.2. Ensure the reaction is not overheated. |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

-

A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC - NIH. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate. [Link]

-

Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids - Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. [Link]

-

Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. [Link]

-

6-(Propylthio)pyridine-3-boronic acid CAS#: 1256345-97-7 - ChemWhat. [Link]

-

Boronic acid - Wikipedia. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. 1256345-97-7|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]

- 13. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

scale-up synthesis using (6-(Propylthio)pyridin-3-yl)boronic acid

An Application Note for the Scale-Up Synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures.[1][2] Its incorporation into drug candidates necessitates a robust, scalable, and reproducible synthetic process. This document provides a comprehensive guide for the multi-gram scale synthesis of this reagent, starting from the commercially available 5-bromo-2-(propylthio)pyridine. We detail a well-established lithiation-borylation pathway, addressing critical process parameters, safety considerations for scale-up, and rigorous analytical quality control measures to ensure the final product's purity and stability.

Chemical Profile and Significance

The target molecule is a bifunctional reagent, featuring a nucleophilic boronic acid moiety for cross-coupling and a pyridyl-thioether scaffold that can influence the pharmacokinetic properties of a final active pharmaceutical ingredient (API).

| Property | Value |

| CAS Number | 1256345-97-7[3][4][5] |

| Molecular Formula | C₈H₁₂BNO₂S[4] |

| Molecular Weight | 197.06 g/mol [4] |

| Appearance | Typically an off-white to white solid |

| Primary Application | Suzuki-Miyaura cross-coupling reactions[1][6][7] |

Synthetic Strategy and Rationale

Several methods exist for the synthesis of arylboronic acids, including the reaction of organometallic intermediates with borate esters and transition metal-catalyzed C-H or C-X borylation.[8][9]

-

Route 1: Halogen-Metal Exchange followed by Borylation: This classic and highly reliable method involves the reaction of an aryl halide with an organolithium reagent at cryogenic temperatures to form an aryllithium species. This intermediate is then quenched with an electrophilic borate ester, such as triisopropyl borate, to form a boronate "ate" complex, which upon acidic workup, hydrolyzes to the desired boronic acid.[9][10]

-

Route 2: Palladium-Catalyzed Miyaura Borylation: This route couples an aryl halide with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[11]

For this guide, we focus on Route 1 , the lithiation-borylation pathway. While it requires handling of pyrophoric organolithium reagents and cryogenic conditions, it is often high-yielding, proceeds with excellent regioselectivity, and avoids costly palladium catalysts and ligands at this stage of synthesis. The starting material, 5-bromo-2-(propylthio)pyridine, is readily accessible, making this a cost-effective and well-characterized approach for scale-up.

Overall Process Workflow

The synthesis is a multi-step, single-pot process that requires strict control over temperature and atmospheric conditions to maximize yield and purity.

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Protocol (100 g Scale)

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles | Purity |

| 5-Bromo-2-(propylthio)pyridine | 234.14 | 100.0 g | 0.427 | >98% |

| n-Butyllithium (n-BuLi) | 64.06 | 188 mL | 0.470 (1.1 eq) | 2.5 M in hexanes |

| Triisopropyl borate (TIB) | 188.08 | 118 mL | 0.512 (1.2 eq) | >98% |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.0 L | - | <50 ppm H₂O |

| Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | 2 M Aqueous |

| Ethyl Acetate (EtOAc) | 88.11 | 2.0 L | - | ACS Grade |

| Brine (Saturated NaCl) | 58.44 | 500 mL | - | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | Granular |

Equipment

-

5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel.

-

Cryogenic circulator capable of maintaining -78 °C.

-

Inert-gas manifold (Nitrogen or Argon).

-

Large separatory funnel (5 L).

-

Rotary evaporator.

-

Vacuum oven.

Step-by-Step Procedure

-

Reactor Setup: Assemble and dry the 5 L reactor under vacuum with a heat gun. Backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Initial Charge: Charge the reactor with 5-bromo-2-(propylthio)pyridine (100.0 g, 0.427 mol) and anhydrous THF (1.0 L).

-

Cooling: Begin stirring and cool the reactor contents to -78 °C using the cryogenic circulator. A dry ice/acetone bath can be used as an alternative for smaller scales.

-

Lithiation: Transfer the n-butyllithium solution (188 mL, 0.470 mol) to the dropping funnel via cannula under nitrogen. Add the n-BuLi dropwise to the stirred reactor solution over 60-90 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Rationale: Slow addition is critical to control the exothermic halogen-metal exchange reaction and prevent localized warming, which can lead to side reactions.

-

-

Stirring: After the addition is complete, stir the resulting deep red/brown solution at -78 °C for an additional 60 minutes to ensure complete formation of the aryllithium intermediate.

-

Borylation: Add triisopropyl borate (118 mL, 0.512 mol) dropwise via the dropping funnel over 45-60 minutes, again maintaining an internal temperature below -70 °C.

-

Rationale: The reaction of the highly reactive aryllithium with the borate ester is also exothermic. A slight excess of the borate ensures complete consumption of the aryllithium.[10]

-

-

Warming and Quench: After the TIB addition, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C over 2 hours.

-

Hydrolysis: Slowly and carefully quench the reaction by adding 2 M HCl (~100 mL) while monitoring the temperature, keeping it below 10 °C. Continue adding the acid until the aqueous phase is acidic (pH ~2).

-

Rationale: The acidic workup hydrolyzes the boronate ester intermediate to the final boronic acid and neutralizes any remaining base.

-

-

Work-up and Isolation: a. Transfer the entire mixture to a 5 L separatory funnel. b. Add ethyl acetate (1.0 L) and shake vigorously. c. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL). d. Combine all organic layers and wash with brine (500 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: a. Recrystallize the crude solid from a suitable solvent system (e.g., acetonitrile/water or toluene/heptane) to afford the pure product. b. Filter the purified crystals and wash with a small amount of cold solvent.

-

Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. Expected yield: 70-85%.

Reaction Mechanism

The synthesis proceeds through the formation of a key tetracoordinate boronate "ate" complex.[10]

Caption: Key steps in the lithiation-borylation pathway.

Process Safety and Handling

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed.

-

Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. All transfers must be conducted under an inert atmosphere using appropriate techniques (e.g., cannula transfer or syringe). Ensure appropriate fire-extinguishing media (Class D, e.g., Met-L-X®) is readily available.

-

Cryogenic Temperatures: Handling large volumes at -78 °C requires specialized equipment. Direct contact can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.[12]

-

Exothermic Reactions: Both the lithiation and borylation steps are exothermic. Failure to control the addition rate and maintain cooling can lead to a thermal runaway. A jacketed reactor with a reliable cooling system is mandatory for scale-up.

-

Boronic Acid Handling: Boronic acids are generally considered irritants and may cause respiratory tract, skin, and eye irritation.[12][13] Some boronic acids have been flagged for potential reproductive toxicity with chronic high-dose exposure.[13][14][15] Handle in a well-ventilated area (fume hood) and use appropriate PPE, including gloves, safety glasses, and a lab coat.[16] Good housekeeping to minimize dust generation is crucial.[16]

Analytical Quality Control

Ensuring the purity and identity of the final product is critical for its use in subsequent GMP (Good Manufacturing Practice) steps.

| Test | Method | Specification |

| Appearance | Visual Inspection | Off-white to white crystalline solid |

| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |

| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |

| Impurities | HPLC, LC-MS | Any single impurity ≤ 0.5% |

| Residual Solvents | GC-HS | Per ICH Q3C guidelines |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

-

HPLC Method Development: The analysis of boronic acids by reversed-phase HPLC can be challenging due to their hydrophilicity and potential for on-column degradation.[17] Methods often employ C18 columns with mobile phases consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) to achieve good separation and peak shape.[18][19]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete lithiation (degraded n-BuLi, wet THF). 2. Side reactions due to temperature excursion. 3. Inefficient extraction. | 1. Titrate n-BuLi before use. Use freshly distilled/dried THF. 2. Improve cooling efficiency and slow addition rate. 3. Perform additional extractions. |

| Incomplete Reaction | Insufficient n-BuLi or TIB. | Use a slight excess of reagents (1.1-1.2 eq). Confirm starting material consumption by TLC or LC-MS before quench. |

| High Impurity Levels | 1. Formation of symmetric biaryl (Wurtz coupling). 2. Presence of debrominated starting material. | 1. Maintain strict temperature control below -70 °C during lithiation. 2. Ensure reaction goes to completion; consider purification by column chromatography if recrystallization is insufficient. |

| Product is an Oil or Gummy Solid | Presence of boroxine (cyclic anhydride) due to incomplete drying or exposure to moisture. | Co-evaporate with a solvent like toluene to azeotropically remove water. Ensure thorough drying under high vacuum. Store final product under inert gas. |

References

- Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- American Borate Company. (n.d.).

- ResearchGate. (2025).

- Analytical Methods (RSC Publishing). (n.d.).

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- PubMed. (2012).

- International Scientific Supplies. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Etimine USA. (2020).

- ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1.

- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

- BenchChem. (n.d.).

- Royal Society of Chemistry. (2020).

- Wikipedia. (n.d.). Suzuki reaction.

- MDPI. (n.d.).

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- BLDpharm. (n.d.). 1256345-97-7|this compound.

- PubMed Central (PMC) - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- YouTube. (2020). Suzuki cross-coupling reaction.

- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- PubMed Central (PMC) - NIH. (n.d.).

- Catalog BD-A958363. (n.d.). CAS NO. 1256345-97-7 | this compound.

- LookChem. (n.d.). 6-(Propylthio)pyridine-3-boronic acid.

- Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER.

- BenchChem. (n.d.).

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1256345-97-7|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 6-(Propylthio)pyridine-3-boronic acid, CasNo.1256345-97-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. laballey.com [laballey.com]

- 14. intscientific.com [intscientific.com]

- 15. etimineusa.com [etimineusa.com]

- 16. americanborate.com [americanborate.com]

- 17. researchgate.net [researchgate.net]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. waters.com [waters.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (6-(Propylthio)pyridin-3-yl)boronic acid

Welcome to the technical support center for the purification of crude (6-(Propylthio)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format, grounded in established scientific principles and practical laboratory experience.

Introduction: The Unique Challenges of Purifying this compound

This compound is a key reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is often non-trivial due to a combination of factors inherent to its structure: the polar boronic acid moiety, the basic pyridine ring, and the potentially sensitive propylthio group. Common synthetic routes, such as the Miyaura borylation of the corresponding halide, can introduce a variety of impurities that require targeted purification strategies for their removal.[1][2] This guide will equip you with the knowledge to diagnose and resolve these purification challenges effectively.

Troubleshooting Guide

Issue 1: Persistent Impurities After Initial Work-up

Q: My crude ¹H NMR of this compound shows several unidentifiable peaks alongside my product. What are the likely impurities and how can I remove them?

A: The impurity profile of your crude product is highly dependent on the synthetic route employed. Assuming a Miyaura borylation of 6-(propylthio)-3-halopyridine with a diboron reagent, the most common impurities include:

-

Homocoupled Byproduct (Bipyridyl): This arises from the coupling of two molecules of the starting pyridyl halide.[3]

-

Protodeboronated Product (6-propylthiopyridine): Loss of the boronic acid group, often facilitated by residual acid or base and water.[4]

-

Unreacted Starting Materials: Residual 6-(propylthio)-3-halopyridine and diboron reagents.

-

Boronic Anhydrides (Boroxines): These are cyclic trimers of the boronic acid, formed upon dehydration.[4]

Solutions: